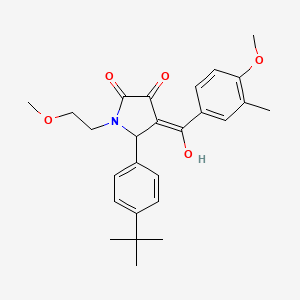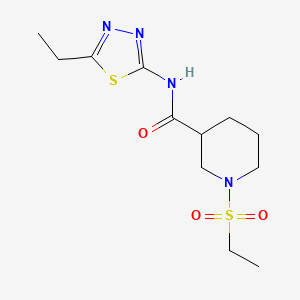![molecular formula C17H15NO4 B5428881 4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid](/img/structure/B5428881.png)
4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid typically involves a condensation reaction between 4-methoxybenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst. The structure of the compound is confirmed using spectroscopic techniques such as UV-Vis, FT-IR, HRMS, and NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Anthranilic Acid: An aromatic acid with similar structural features but different biological activities.
4-(4-Methoxyphenoxy)benzoic Acid: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
What sets 4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid apart is its unique combination of a chalcone structure with a methoxyphenyl group, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-15-8-4-12(5-9-15)16(19)10-11-18-14-6-2-13(3-7-14)17(20)21/h2-11,18H,1H3,(H,20,21)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQKDTJYCHXCOV-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate](/img/structure/B5428810.png)
![N~2~-{[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428816.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5428823.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5428832.png)
![3-[2-(2-fluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5428834.png)
![1-methyl-5-(2-methylphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5428839.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5428840.png)

![N-(2-methoxyethyl)-1'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428854.png)
![5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5428861.png)
![3-[(E)-2-[1-(1-phenylethenyl)pyridin-1-ium-4-yl]ethenyl]phenol;bromide](/img/structure/B5428872.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5428888.png)

![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide](/img/structure/B5428900.png)
